molecular formula C15H17N3O B7728264 1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

Cat. No. B7728264
M. Wt: 255.31 g/mol
InChI Key: OHOVLKMNUQMKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 3,6,6-TRIMETHYL-4-OXO-1-(2-PYRIDYL)-4,5,6,7-TETRAHYDROINDAZOLE IN SCHMIDT REACTION AND BECKMANN REARRANGEMENT CONDITIONS FOR THE 4-HYDROXYIMINO DERIVATIVE : This study explores the treatment of the compound with sodium azide in acids to produce derivatives and investigates its reactions under certain conditions to yield various other derivatives (Delyatitskaya et al., 2000).

  • Derivatives of 1-(2-pyridyl)-4,5,6,7-tetrahydroindazole : This research focuses on the oxidation and bromination reactions of the compound, yielding various derivatives and exploring its potential for further chemical transformations (Strakova et al., 1995).

  • Alkylation of 4-oxo-3-methyl-4,5,6,7-tetrahydroindazoles : The study investigates the alkylation of the compound with alkyl halides, forming mixtures of derivatives and analyzing their spectral characteristics (Strakova et al., 1970).

  • Synthesis and reactions of 1-(2-pyridyl)-3-methyl-4-chloro-5-formyl-6,7-dihydroindazoles : This paper describes the formylation of the compound and its derivatives, studying their reactions with various agents to obtain new functional derivatives (Strakova et al., 1998).

  • Trimethyl‐4‐oxo‐4,5,6,7‐tetrahydroindazole‐1‐acetic Acid A New Lead Compound with Selective COX‐2 Inhibitory Activity

    : This research presents a novel series of derivatives designed and synthesized, evaluated for their ability to inhibit COX-2 and COX-1 enzymes, identifying potential lead compounds for further optimization (Abdel-Rahman & Ozadali, 2012).

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes : This study synthesizes over 50 tetrahydroindazoles to inhibit CDK2 in complex with cyclin A, evaluating their binding affinity and inhibitory activity against various CDK2/cyclin complexes, providing insights into potential drug development (Lee et al., 2021).

properties

IUPAC Name

3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-14-11(8-15(2,3)9-12(14)19)18(17-10)13-6-4-5-7-16-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOVLKMNUQMKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

Synthesis routes and methods

Procedure details

A mixture of 2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione (0.5 g, 2.75 mmol), prepared as described in example 2, and 2-hydrazino-pyridine (0.3 g, 2.75 mmol) in ethanol (15 ml) was stirred at 80° C. for 4 hours. After evaporation of the solvent, the residue was chromatographed on silica gel (cyclohexane:ethyl acetate=10:20). The title compound was obtained as a colourless solid (0.5 g, 73%): m.p. 122-123° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 2
Reactant of Route 2
1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 3
1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 4
1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 5
1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 6
Reactant of Route 6
1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.